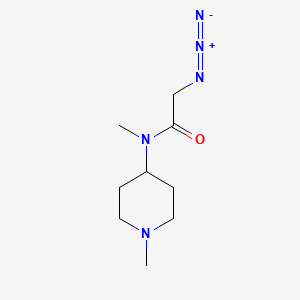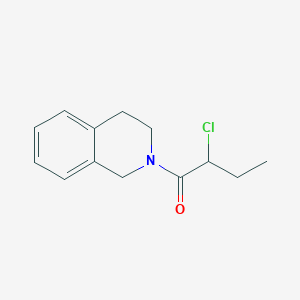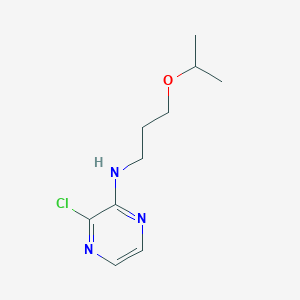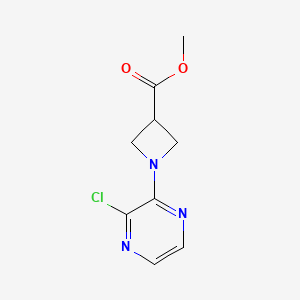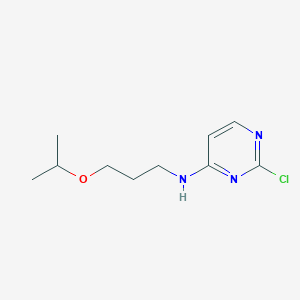
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid
Übersicht
Beschreibung
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A new series of compounds were efficiently synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes and phenacyl bromides .Chemical Reactions Analysis
The chemical reactions involving pyrazole nucleus are synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Wissenschaftliche Forschungsanwendungen
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, such as 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . For instance, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these compounds displayed superior antipromastigote activity .
Drug Discovery
The pyrazole scaffold is a popular choice in medicinal chemistry and drug discovery . The unique structure of pyrazoles, including the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid, allows for a wide range of interactions with biological macromolecules, making them potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .
Coordination Chemistry
3,5-Dimethylpyrazole, a component of 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid, is a precursor to a variety of ligands that are widely studied in coordination chemistry . These ligands include trispyrazolylborate, a trispyrazolylmethane, and a pyrazolyldiphosphine .
Organometallic Chemistry
In organometallic chemistry, pyrazole-based compounds like 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid are used due to their ability to form stable complexes with metals . This makes them valuable in the synthesis of organometallic compounds .
Agrochemistry
Pyrazole compounds are also used in agrochemistry . Their unique properties make them suitable for the development of new agrochemicals, including pesticides and herbicides .
Cancer Research
Pyrazole derivatives have shown potential in cancer research . For instance, some newly synthesized novel derivatives were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to have anti-tubercular potential against mycobacterium tuberculosis strain .
Mode of Action
It’s worth noting that similar compounds have shown potent anti-tubercular activity , suggesting that they may interact with targets in a way that inhibits the growth or viability of Mycobacterium tuberculosis.
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may interfere with essential biochemical pathways in Mycobacterium tuberculosis, leading to its anti-tubercular effects.
Pharmacokinetics
A structurally similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid may also have favorable pharmacokinetic properties.
Result of Action
Based on the reported anti-tubercular activity of similar compounds , it’s plausible that this compound may lead to the death or growth inhibition of Mycobacterium tuberculosis.
Action Environment
It’s worth noting that the ph of the environment can significantly impact the solubility of similar compounds , which in turn can influence their bioavailability and efficacy.
Eigenschaften
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-3-7(2)14(13-6)9-4-8(10(15)16)11-5-12-9/h3-5H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPYCCFNOAEWIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



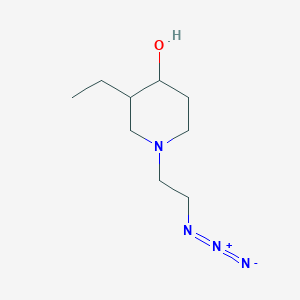
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B1479181.png)
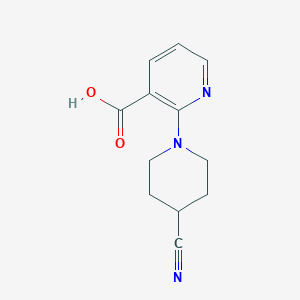
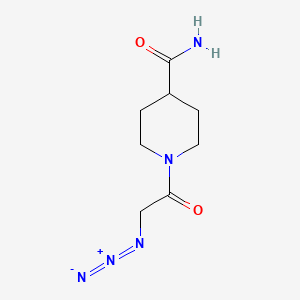
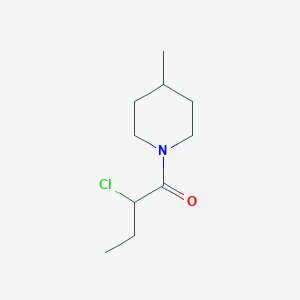


![8-(3-Chloropyrazin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1479194.png)
